trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile
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Overview
Description
Trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile is a synthetic organic compound that belongs to the class of cyclobutanecarbonitriles. This compound is characterized by the presence of a bromopyrimidine moiety, a hydroxyl group, and a nitrile group attached to a cyclobutane ring. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile typically involves multi-step organic reactions. One possible route could involve the bromination of a pyrimidine derivative, followed by cyclization and functional group transformations to introduce the hydroxyl and nitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), Acetic acid.
Reduction: LiAlH4, Sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile would depend on its specific biological target. It could interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-pyrimidinyl)-3-hydroxycyclobutanecarbonitrile: Lacks the methyl group.
3-(5-Chloro-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile: Has a chlorine atom instead of bromine.
3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclopentanecarbonitrile: Has a cyclopentane ring instead of cyclobutane.
Uniqueness
Trans-3-(5-Bromo-2-pyrimidinyl)-3-hydroxy-1-methylcyclobutanecarbonitrile is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H10BrN3O |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
3-(5-bromopyrimidin-2-yl)-3-hydroxy-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H10BrN3O/c1-9(6-12)4-10(15,5-9)8-13-2-7(11)3-14-8/h2-3,15H,4-5H2,1H3 |
InChI Key |
KFZUCBOPBDTYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2=NC=C(C=N2)Br)O)C#N |
Origin of Product |
United States |
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